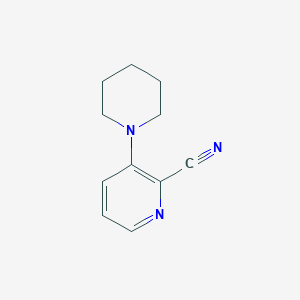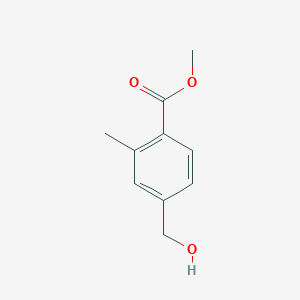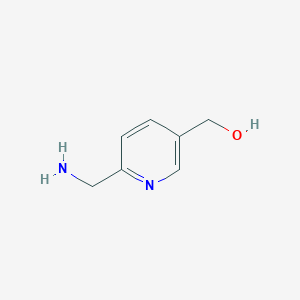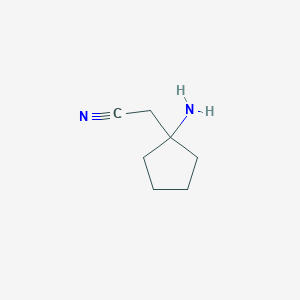![molecular formula C20H20BNO2 B1290014 [4-(双(4-甲基苯基)氨基)苯基]硼酸 CAS No. 654067-65-9](/img/structure/B1290014.png)
[4-(双(4-甲基苯基)氨基)苯基]硼酸
概述
描述
[4-[Bis(4-methylphenyl)amino]phenyl]boronic acid is an organic compound with the molecular formula C20H20BNO2. It is a boronic acid derivative that features a phenyl group substituted with bis(4-methylphenyl)amino groups. This compound is known for its applications in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .
科学研究应用
[4-[Bis(4-methylphenyl)amino]phenyl]boronic acid has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials and polymers.
作用机制
Target of Action
The primary target of [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid, also known as (4-(di-p-tolylamino)phenyl)boronic acid, is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through two key processes: oxidative addition and transmetalation . In the oxidative addition, palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond . In the transmetalation process, the compound, which is a formally nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is the primary biochemical pathway affected by the compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
The compound is known to be relatively stable, readily prepared, and generally environmentally benign
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic chemistry to create complex molecules from simpler ones .
Action Environment
The action of [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid is influenced by the reaction conditions, which are exceptionally mild and functional group tolerant . The compound’s stability and environmental benignity suggest that it may be less sensitive to environmental factors than other reagents . .
生化分析
Biochemical Properties
[4-[Bis(4-methylphenyl)amino]phenyl]boronic acid plays a significant role in biochemical reactions due to its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of enzyme inhibitors and sensors. The compound interacts with enzymes such as proteases and kinases, where it can act as an inhibitor by binding to the active site and preventing substrate access. Additionally, [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing their structure and function .
Cellular Effects
The effects of [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways by inhibiting key enzymes involved in signal transduction. This inhibition can lead to altered gene expression and changes in cellular metabolism. For instance, the compound can affect the activity of kinases, which play a crucial role in cell proliferation and apoptosis. By modulating these pathways, [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid can impact cell growth and survival .
Molecular Mechanism
At the molecular level, [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the active site. This binding can be reversible or irreversible, depending on the specific enzyme and conditions. The compound can also induce conformational changes in proteins, affecting their function. Additionally, [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid is relatively stable under physiological conditions, but it can degrade over extended periods, leading to reduced efficacy. Long-term exposure to the compound can result in sustained inhibition of enzyme activity and prolonged changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid vary with different dosages in animal models. At low doses, the compound can selectively inhibit target enzymes without causing significant toxicity. At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without adverse outcomes .
Metabolic Pathways
[4-[Bis(4-methylphenyl)amino]phenyl]boronic acid is involved in various metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of metabolites that may retain biological activity. The compound can also influence metabolic flux by altering the activity of key enzymes involved in metabolic pathways. For example, it can inhibit enzymes in the glycolytic pathway, leading to changes in glucose metabolism and energy production .
Transport and Distribution
The transport and distribution of [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be actively transported into cells via specific transporters, and it can bind to intracellular proteins, affecting its localization and accumulation. These interactions can influence the compound’s bioavailability and efficacy in different tissues .
Subcellular Localization
[4-[Bis(4-methylphenyl)amino]phenyl]boronic acid exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. This localization can enhance its ability to interact with target biomolecules and exert its biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid typically involves the reaction of 4-bromoaniline with bis(4-methylphenyl)amine under suitable conditions to form the desired product. The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
[4-[Bis(4-methylphenyl)amino]phenyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: The boronic acid group can participate in substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in cross-coupling reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted phenyl derivatives
相似化合物的比较
Similar Compounds
- [4-[Bis(4-methoxyphenyl)amino]phenyl]boronic acid
- [4-[Bis(4-chlorophenyl)amino]phenyl]boronic acid
- [4-[Bis(4-fluorophenyl)amino]phenyl]boronic acid
Uniqueness
Compared to similar compounds, [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid offers unique properties such as enhanced stability and reactivity in cross-coupling reactions. Its specific substitution pattern provides distinct electronic and steric effects, making it a valuable reagent in organic synthesis .
属性
IUPAC Name |
[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BNO2/c1-15-3-9-18(10-4-15)22(19-11-5-16(2)6-12-19)20-13-7-17(8-14-20)21(23)24/h3-14,23-24H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDARIDUNZZQZBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00630427 | |
| Record name | {4-[Bis(4-methylphenyl)amino]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00630427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
654067-65-9 | |
| Record name | {4-[Bis(4-methylphenyl)amino]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00630427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
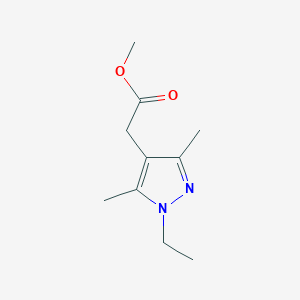
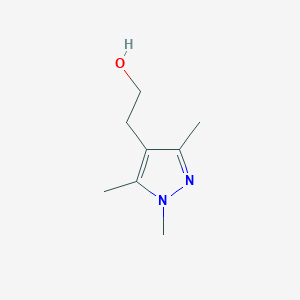

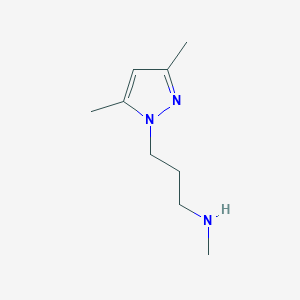
![[(5-Isobutylisoxazol-3-yl)methyl]amine](/img/structure/B1289950.png)

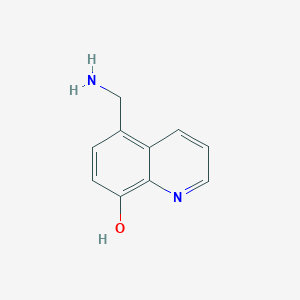

![6-Bromo-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1289967.png)
